molecular formula C16H11FNNa2O5P B607537 Foslinanib sodium CAS No. 1256037-58-7

Foslinanib sodium

Katalognummer B607537
CAS-Nummer: 1256037-58-7
Molekulargewicht: 393.2177
InChI-Schlüssel: ZRPWVAHVWBPHID-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Foslinanib, also known as TRX-818 or CVM-1118, is an orally bioavailable agent with potential antineoplastic and anti-vasculogenic mimicry (VM) activities . It is under investigation in clinical trials for the treatment of advanced neuroendocrine tumors . It is a new synthetic small molecule with strong anti-cancer activity, high safety margin, and multiple mechanisms of actions in targeting cancer-specific factors .


Synthesis Analysis

Foslinanib is a phosphoric ester compound selected from 2-phenyl-4-quinolone derivatives . In humans and animal species, Foslinanib is rapidly and completely metabolized via dephosphorylation to form CVM-1125 following either intravenous or oral administration .


Molecular Structure Analysis

The molecular formula of Foslinanib is C16H13FNO6P . The average molecular weight is 365.253 . The IUPAC name is { [2- (3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl]oxy}phosphonic acid .


Chemical Reactions Analysis

The major active metabolite of Foslinanib, CVM-1125, exhibits growth inhibitory and cytotoxic effects at the nanomolar range . CVM-1125 inhibits cell proliferation and induces apoptosis in human melanoma cells .


Physical And Chemical Properties Analysis

The molecular formula of Foslinanib sodium is C16H11FNNa2O6P and the molecular weight is 409.21 .

Wissenschaftliche Forschungsanwendungen

1. Antiviral Applications in Ophthalmology

Foslinanib sodium, particularly in its benzathine foscarnet form, has been evaluated for potential use in treating cytomegalovirus retinitis. This condition often necessitates frequent intravitreal injections, which can lead to various ocular complications. The development of benzathine foscarnet microcrystals aims to offer a long-acting, intravitreally injectable solid form of foscarnet, potentially reducing the frequency of treatments required (Wang et al., 2019).

2. Gynecological Applications

A study explored the clinical significance of foscarnet sodium combined with cervical conization for the treatment of cervical intraepithelial neoplasia with human papilloma virus (HPV) infection. This research focused on assessing the effectiveness of foscarnet sodium in increasing HPV negative conversion rates in patients, thereby contributing to the treatment of high-grade CIN with high-risk HPV infection (Zhang et al., 2019).

3. Applications in Neurosurgery

Fluorescein sodium (FNa), a derivative of foscarnet sodium, has shown promise in vascular neurosurgery. It is used for fluorescent videoangiography procedures, allowing enhanced visualization of intravascular blood flow and enabling precise microsurgical manipulations. This application highlights its utility in various neurovascular scenarios, such as arteriovenous malformation surgery and aneurysm clipping (Zhao et al., 2019).

4. Potential in Treating Ulcerative Colitis

Feiyangchangweiyan capsule, which includes foscarnet sodium, has been studied for its protective effect against ulcerative colitis (UC). This research explored its potential mechanism, focusing on modulating the OSM/OSMR pathway and improving gut microbiota, thereby exerting a therapeutic effect on UC (Li et al., 2020).

Zukünftige Richtungen

Foslinanib is currently in Phase I for Multiple Myeloma (Kahler Disease) and has a 75% phase transition success rate (PTSR) indication benchmark for progressing into Phase II . It has demonstrated great therapeutic potential in cancers such as breast, ovarian, colon, neuroendocrine, and liver cancers .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Foslinanib sodium involves the reaction of 4-((5-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-methylphenyl)amino)pyridine-2-carboxamide with sodium hydroxide.", "Starting Materials": ["4-((5-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-methylphenyl)amino)pyridine-2-carboxamide", "Sodium hydroxide"], "Reaction": ["Dissolve 4-((5-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-methylphenyl)amino)pyridine-2-carboxamide in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter and wash the precipitate with water", "Dry the product under vacuum to obtain Foslinanib sodium."] }

CAS-Nummer

1256037-58-7

Produktname

Foslinanib sodium

Molekularformel

C16H11FNNa2O5P

Molekulargewicht

393.2177

IUPAC-Name

sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate

InChI

InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2

InChI-Schlüssel

ZRPWVAHVWBPHID-UHFFFAOYSA-L

SMILES

O=C1C=C(C2=CC=CC(F)=C2)NC3=C1C(P([O-])([O-])=O)=C(OC)C=C3.[Na+].[Na+]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

TRX818;  TRX-818;  TRX 818. TRX818 sodium;  CVM1118;  CVM1118;  CVM-1118;  Foslinanib sodium; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Foslinanib sodium
Reactant of Route 2
Reactant of Route 2
Foslinanib sodium
Reactant of Route 3
Reactant of Route 3
Foslinanib sodium
Reactant of Route 4
Foslinanib sodium
Reactant of Route 5
Reactant of Route 5
Foslinanib sodium
Reactant of Route 6
Foslinanib sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.